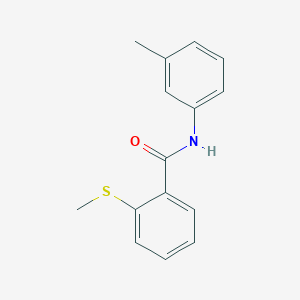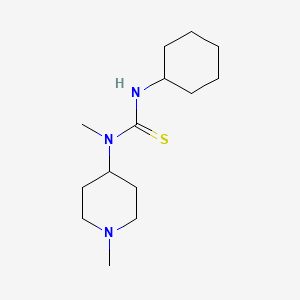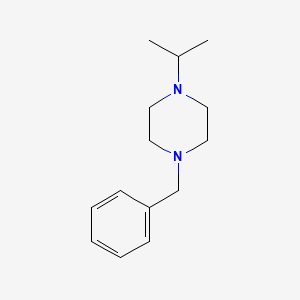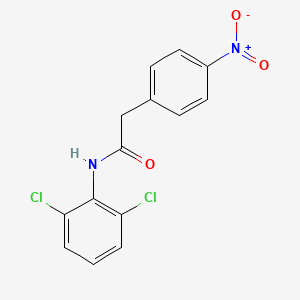![molecular formula C14H13NO4 B5876574 methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
methyl 4-[(2-methyl-3-furoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-methyl-3-furoyl)amino]benzoate, also known as MFA, is a chemical compound that has gained popularity in the scientific community due to its potential therapeutic applications. MFA belongs to the class of furoyl-amino benzoates, which are known for their anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of methyl 4-[(2-methyl-3-furoyl)amino]benzoate is not fully understood. However, it is believed that methyl 4-[(2-methyl-3-furoyl)amino]benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and pain. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2-methyl-3-furoyl)amino]benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. methyl 4-[(2-methyl-3-furoyl)amino]benzoate is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-[(2-methyl-3-furoyl)amino]benzoate. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to study its safety and efficacy in humans. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has potential applications in the treatment of inflammatory and painful conditions such as arthritis, colitis, and neuropathic pain. Additionally, methyl 4-[(2-methyl-3-furoyl)amino]benzoate has potential applications in the treatment of cancer. Further studies are needed to fully explore the therapeutic potential of methyl 4-[(2-methyl-3-furoyl)amino]benzoate.
Synthesemethoden
The synthesis of methyl 4-[(2-methyl-3-furoyl)amino]benzoate involves the reaction of 2-methyl-3-furoic acid with 4-aminobenzoic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields methyl 4-[(2-methyl-3-furoyl)amino]benzoate as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. methyl 4-[(2-methyl-3-furoyl)amino]benzoate has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylfuran-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(7-8-19-9)13(16)15-11-5-3-10(4-6-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJRQPOCBDFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)

![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)

![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)



![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
